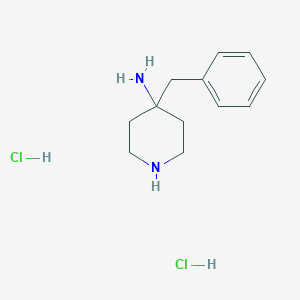

4-Benzylpiperidin-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

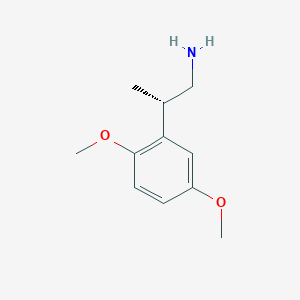

4-Benzylpiperidin-4-amine dihydrochloride is a research chemical used in scientific studies . It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Synthesis Analysis

The synthesis of 4-Benzylpiperidin-4-amine dihydrochloride involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular formula of 4-Benzylpiperidin-4-amine dihydrochloride is C12H20CL2N2 . The InChI code is 1S/C12H18N2.2ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;;/h1-5,12-14H,6-10H2;2*1H .Physical And Chemical Properties Analysis

The molecular weight of 4-Benzylpiperidin-4-amine dihydrochloride is 263.21 .Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

Research on compounds structurally related to "4-Benzylpiperidin-4-amine dihydrochloride" has shown potential in addressing neurodegenerative diseases. For example, compounds derived from benzylpiperidine have been investigated for their anti-cholinesterase activities and anti-Aβ-aggregation capabilities, which are crucial in the treatment of Alzheimer's disease (Mohamed et al., 2012). These findings suggest the relevance of benzylpiperidine derivatives in developing multi-targeted therapeutics for neurodegenerative conditions.

Chemical Synthesis and Catalysis

In chemical synthesis, the reactivity and functionalization of related piperidine compounds have been extensively studied. For instance, the regio- and stereoselective synthesis of trans-4-Amino-1-benzyl-3-hydroxypiperidines demonstrates the versatility of benzylpiperidine derivatives in organic synthesis (Veselov et al., 2009). Such studies provide insights into the manipulation of benzylpiperidine structures for the synthesis of complex organic molecules.

Antifungal Agents

Exploration into benzylpiperidine derivatives has also extended to the development of novel antifungal agents. Research has identified 4-aminopiperidines as promising candidates with significant antifungal activity, suggesting their potential as new chemotypes for antifungal drug development (Krauss et al., 2021). This indicates the potential for benzylpiperidine derivatives in addressing fungal infections through the inhibition of ergosterol biosynthesis.

Corrosion Inhibition

Benzylpiperidine derivatives have found applications in the field of corrosion inhibition as well. Schiff bases derived from pyrimidinyl benzylamine have been evaluated for their efficiency in protecting mild steel against corrosion in acidic environments (Ashassi-Sorkhabi et al., 2005). These findings highlight the potential industrial applications of benzylpiperidine derivatives in preserving metal integrity.

Metal–Organic Frameworks (MOFs)

Amine-functionalized metal–organic frameworks (MOFs) featuring benzylpiperidine derivatives have been explored for their catalytic properties. Such MOFs have been used as efficient heterogeneous base catalysts for the synthesis of tetrahydro-chromenes (Safarifard et al., 2015), demonstrating the utility of benzylpiperidine derivatives in facilitating organic transformations.

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-benzylpiperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c13-12(6-8-14-9-7-12)10-11-4-2-1-3-5-11;;/h1-5,14H,6-10,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUJAHLEGSRILQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzylpiperidin-4-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2642724.png)

![7-[2-(Difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642725.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2642726.png)

![5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2642727.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2642742.png)

![2-{(E)-[(3,5-difluorophenyl)imino]methyl}phenol](/img/structure/B2642743.png)